molecular formula C8H13ClN2 B13419790 N-(Pyridin-4-ylmethyl)ethanamine hydrochloride

N-(Pyridin-4-ylmethyl)ethanamine hydrochloride

Cat. No.: B13419790
M. Wt: 172.65 g/mol
InChI Key: YYBNSAZMFYTTKA-UHFFFAOYSA-N
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Description

N-(Pyridin-4-ylmethyl)ethanamine hydrochloride: is a chemical compound with the molecular formula C8H12N2·HClThis compound is a secondary amine and is commonly used in various chemical syntheses and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyridin-4-ylmethyl)ethanamine hydrochloride typically involves the reaction of pyridine-4-carboxaldehyde with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the secondary amine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The hydrochloride salt is formed by reacting the free base with hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions: N-(Pyridin-4-ylmethyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(Pyridin-4-ylmethyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to metal centers in coordination complexes, or as a substrate in enzymatic reactions. The pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

  • N-Ethyl-4-pyridinemethanamine
  • 4-(Methylaminomethyl)pyridine
  • 4-(Aminomethyl)pyridine
  • 2-(Methylamino)pyridine

Comparison: N-(Pyridin-4-ylmethyl)ethanamine hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Compared to similar compounds, it offers distinct reactivity and binding properties, making it valuable in both research and industrial applications .

Properties

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

N-(pyridin-4-ylmethyl)ethanamine;hydrochloride

InChI

InChI=1S/C8H12N2.ClH/c1-2-9-7-8-3-5-10-6-4-8;/h3-6,9H,2,7H2,1H3;1H

InChI Key

YYBNSAZMFYTTKA-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC=NC=C1.Cl

Origin of Product

United States

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